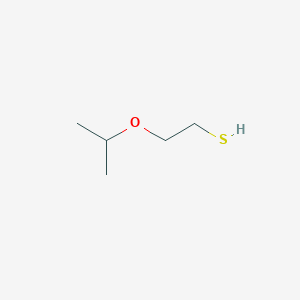

2-(Propan-2-yloxy)ethane-1-thiol

Description

Contextual Significance within Thiol and Ether Chemistry

The presence of both a thiol (-SH) and an ether (R-O-R') functional group within the same molecule imparts a unique set of chemical properties to 2-(Propan-2-yloxy)ethane-1-thiol (B6147414). Ethers are generally characterized by their relative chemical inertness, making them excellent solvents and stable linkages in larger molecules. wikipedia.org In contrast, thiols are known for their distinct reactivity. The thiol group is more acidic than its alcohol counterpart and its conjugate base, the thiolate anion, is a potent nucleophile. acsgcipr.org

This nucleophilicity allows thiols to readily participate in a range of chemical reactions, including nucleophilic substitution and addition reactions, such as the thiol-ene reaction. wikipedia.org The bifunctionality of molecules like this compound is of significant interest in polymer and materials science, where they can be used to create polymers with specific functionalities, such as deconstructable polymers triggered by the cleavage of silyl (B83357) ether bonds in the presence of thiols. nih.govrsc.org

Historical Perspectives on Thioether Synthesis and Utility

The synthesis of thioethers, also known as sulfides, has a long history in organic chemistry. acsgcipr.orgtaylorandfrancis.com Traditionally, one of the most common methods for forming a carbon-sulfur bond has been the reaction of a thiolate with an alkyl halide. wikipedia.org While effective, a significant drawback of this method has been the use of volatile and malodorous thiols. taylorandfrancis.com

Over the years, research has focused on developing more user-friendly and efficient methods for thioether synthesis. This has led to several innovations:

Odorless Sulfur Sources: To circumvent the issues with thiols, researchers have developed methods that utilize odorless sulfur sources like thiourea (B124793) or sodium thiosulfate. taylorandfrancis.comorganic-chemistry.org

Catalytic Methods: The development of transition-metal-catalyzed cross-coupling reactions has provided powerful tools for forming C-S bonds with high efficiency and selectivity. taylorandfrancis.com

"Click" Chemistry: The thiol-ene reaction, a type of "click" chemistry, has emerged as a highly efficient and versatile method for creating thioether linkages, particularly in the synthesis of polymers and functional materials. acs.org

These advancements have broadened the accessibility and utility of thioethers, which are important structural motifs in many pharmaceuticals and advanced materials. acsgcipr.org

Interactive Data Table: Overview of Thioether Synthesis Methods

The following table summarizes key historical and modern approaches to synthesizing thioethers.

| Method | Description | Key Features |

| Thiolate Alkylation | Reaction of a thiolate anion with an alkyl halide. | Traditional method, effective but often involves malodorous thiols. wikipedia.org |

| Thiol-ene Reaction | Radical-mediated addition of a thiol across a double bond. | High efficiency, "click" chemistry, useful for polymer synthesis. wikipedia.orgacs.org |

| Use of Thiol Surrogates | Employing odorless sulfur sources like thiourea. | Avoids the use of volatile and unpleasant thiols. taylorandfrancis.com |

| Metal-Catalyzed Cross-Coupling | Transition-metal catalysts facilitate the formation of C-S bonds. | High selectivity and efficiency for a broad range of substrates. taylorandfrancis.com |

Scope and Objectives of Current Research on this compound

Current research interest in this compound appears to be focused on its application as a building block in the synthesis of functional materials for biomedical applications. Specifically, this compound has been identified as a reactant in the preparation of lipid nanoparticles (LNPs) for the delivery of nucleic acids. google.com

In this context, the bifunctional nature of this compound is likely leveraged in a multi-step synthesis. The thiol group provides a reactive handle for covalent attachment to other molecular components, potentially through a thiol-ene or other nucleophilic addition reaction, to construct a larger lipid-like molecule. The isopropoxy-ethane portion of the molecule would then form part of the hydrophobic domain of the final lipid, contributing to the self-assembly of the lipid nanoparticles.

The primary objectives of using such custom-synthesized lipids in LNP formulations are to:

Enhance Delivery Efficiency: By tailoring the chemical structure of the lipid components, researchers aim to improve the encapsulation of nucleic acids and their subsequent delivery into target cells.

Improve Biocompatibility: The design of novel lipids can lead to formulations with better stability and reduced toxicity.

Control Physicochemical Properties: The structure of the lipid components influences the size, charge, and surface characteristics of the LNPs, all of which are critical for their in vivo performance. nih.gov

While detailed studies on the specific performance of this compound-derived lipids are not yet widely published, its inclusion in patent literature points to the ongoing exploration of novel thiol-ether compounds in the rapidly advancing field of gene therapy and vaccine development. google.com The broader research into bifunctional thiol-ether molecules for applications like functionalized nanoparticles and responsive polymers further underscores the potential of this compound class in creating advanced materials. nih.govnih.gov

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C5H12OS |

|---|---|

Molecular Weight |

120.22 g/mol |

IUPAC Name |

2-propan-2-yloxyethanethiol |

InChI |

InChI=1S/C5H12OS/c1-5(2)6-3-4-7/h5,7H,3-4H2,1-2H3 |

InChI Key |

UEENQAWNZKBEOH-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)OCCS |

Origin of Product |

United States |

Synthetic Methodologies for 2 Propan 2 Yloxy Ethane 1 Thiol

Direct Synthesis Approaches

Direct synthesis methods for 2-(Propan-2-yloxy)ethane-1-thiol (B6147414) involve the formation of the thiol group on a pre-existing isopropoxyethyl backbone. These methods are often favored for their efficiency and atom economy.

Nucleophilic Substitution Reactions with Halide Precursors

A primary and well-established method for the synthesis of thiols is through nucleophilic substitution. encyclopedia.pub This approach involves the reaction of an alkyl halide with a sulfur-containing nucleophile. In the case of this compound, the key precursor is a 2-(isopropoxy)ethyl halide, typically a chloride or bromide.

The general reaction scheme involves the displacement of the halide ion by a hydrosulfide (B80085) salt, such as sodium hydrosulfide (NaSH) or potassium hydrosulfide (KSH). This SN2 reaction proceeds with the sulfur nucleophile attacking the carbon atom bearing the halogen, leading to the formation of the desired thiol.

Reaction Scheme: (CH₃)₂CHOCH₂CH₂-X + NaSH → (CH₃)₂CHOCH₂CH₂-SH + NaX (where X = Cl, Br)

The efficiency of this reaction can be influenced by several factors, including the choice of solvent, reaction temperature, and the nature of the leaving group (halide). Protic solvents can solvate the hydrosulfide anion, potentially reducing its nucleophilicity, while aprotic polar solvents are often preferred.

A variation of this method involves the use of thiourea (B124793). In this two-step process, the alkyl halide first reacts with thiourea to form an isothiouronium salt. Subsequent hydrolysis of this salt, typically under basic conditions, yields the thiol. This method can sometimes offer advantages in terms of handling and odor control compared to the direct use of hydrosulfide salts.

Addition Reactions to Unsaturated Substrates (e.g., Thiol-Ene Reactions)

The thiol-ene reaction provides a powerful and versatile method for the synthesis of thiols. nih.gov This radical-mediated addition of a thiol to an alkene is known for its high efficiency, regioselectivity, and mild reaction conditions, often proceeding under photochemical initiation. nih.govelsevierpure.com For the synthesis of this compound, this would involve the anti-Markovnikov addition of hydrogen sulfide (B99878) (H₂S) across the double bond of isopropyl vinyl ether.

Reaction Scheme: (CH₃)₂CHO-CH=CH₂ + H₂S --(Initiator)--> (CH₃)₂CHOCH₂CH₂-SH

The reaction is typically initiated by a radical initiator, such as azobisisobutyronitrile (AIBN) or a photosensitizer under UV irradiation. nih.gov The anti-Markovnikov regioselectivity ensures the formation of the terminal thiol. The thiol-ene reaction is a "click" chemistry process, characterized by its high yield, stereospecificity, and the formation of a single regioisomer. utwente.nl

| Initiator/Photosensitizer | Conditions | Significance |

| 2,2-dimethoxy-2-phenylacetophenone (DPAP) and 4-methoxyacetophenone (MAP) | UV irradiation (365 nm) in DMF | Enables on-resin synthesis of thiolated peptides. nih.gov |

| Azobisisobutyronitrile (AIBN) | Thermal decomposition | Common radical initiator for thiol-ene reactions. |

This method is particularly valuable for its compatibility with a wide range of functional groups, making it a robust tool in organic synthesis. nih.gov

Reductive Transformations

Another direct approach to synthesizing this compound involves the reduction of corresponding sulfur-containing functional groups. A common precursor for this method is the disulfide, bis(2-isopropoxyethyl) disulfide.

The reduction of the disulfide bond can be achieved using various reducing agents. Common reagents for this transformation include lithium aluminum hydride (LiAlH₄), sodium borohydride (B1222165) (NaBH₄), or triphenylphosphine (B44618) (PPh₃) in the presence of water.

Reaction Scheme: (CH₃)₂CHOCH₂CH₂-S-S-CH₂CH₂OCH(CH₃)₂ + [Reducing Agent] → 2 (CH₃)₂CHOCH₂CH₂-SH

This method is particularly useful when the corresponding disulfide is readily available or easily synthesized. The choice of reducing agent can be tailored based on the presence of other functional groups in the molecule to ensure chemoselectivity.

Indirect Synthetic Pathways

Indirect synthetic pathways involve the construction of the this compound molecule through a series of reactions, often starting from precursors that already contain either the thiol or the ether functionality.

Derivatization from Related Thiol and Ether Precursors

This approach leverages the reactivity of existing functional groups to build the target molecule. One common strategy is the Williamson ether synthesis, where a deprotonated alcohol reacts with an alkyl halide. youtube.com In this context, 2-mercaptoethanol (B42355) can be used as the starting material.

The hydroxyl group of 2-mercaptoethanol is first deprotonated with a strong base, such as sodium hydride (NaH), to form the corresponding alkoxide. This alkoxide then acts as a nucleophile, reacting with an isopropyl halide (e.g., 2-bromopropane) to form the ether linkage.

Reaction Scheme: HOCH₂CH₂-SH + NaH → Na⁺⁻OCH₂CH₂-SH Na⁺⁻OCH₂CH₂-SH + (CH₃)₂CH-Br → (CH₃)₂CHOCH₂CH₂-SH + NaBr

It is crucial to select a base that selectively deprotonates the hydroxyl group over the thiol group, as the thiolate is also a potent nucleophile. Protecting the thiol group prior to etherification and subsequent deprotection can be an alternative strategy to avoid side reactions.

Multi-step Synthetic Sequences

More complex, multi-step synthetic sequences can also be employed to construct this compound, particularly when specific stereochemistry or isotopic labeling is required. youtube.comlibretexts.org These sequences may involve a combination of the reactions described above, as well as other standard organic transformations.

For instance, a synthesis could begin with the protection of a functional group, followed by a series of carbon-carbon bond-forming reactions and functional group interconversions, and conclude with a deprotection step to reveal the final product. libretexts.org While these methods can be more labor-intensive, they offer a high degree of control over the final molecular architecture.

Green Chemistry Principles in this compound Synthesis

The application of green chemistry principles to the synthesis of this compound aims to reduce the environmental footprint of its production. This involves the development of cleaner catalytic processes and designing synthetic routes that are both solvent-free and maximize the incorporation of all starting materials into the final product.

Catalyst Development for Sustainable Production

The development of efficient and recyclable catalysts is a cornerstone of green chemistry, offering pathways to milder reaction conditions and reduced waste. While specific research on catalysts exclusively for this compound synthesis is not extensively documented, principles from related thioetherification reactions provide a strong foundation for potential catalytic systems.

One promising avenue is the use of solid acid catalysts for the direct synthesis of thioethers from alcohols and thiols. For instance, a silica (B1680970) alumina (B75360) catalyst with a low alumina content has demonstrated excellent activity and selectivity in the synthesis of various thioethers, even under solvent-free conditions. nih.govd-nb.info This type of catalyst, characterized by well-dispersed Lewis acid sites on its surface, could potentially be adapted for the reaction between 2-isopropoxyethanol (B94787) and a thiolating agent. nih.gov The mechanism would likely involve the activation of the alcohol by the Lewis acidic sites, facilitating nucleophilic attack by the thiol.

Transition-metal-free catalytic systems are particularly attractive from an environmental and economic standpoint. Research has shown that amorphous solid acid catalysts can effectively promote the formation of thioethers. nih.gov Furthermore, the use of photoredox/nickel dual catalysis has been explored for thioetherification, where alkyl radicals generated from silicates can abstract a hydrogen atom from a thiol, initiating a nickel-mediated cross-coupling cycle. nih.gov While this method was demonstrated for aryl bromides, its principles could inspire the development of catalysts for the targeted synthesis of ether-thiols.

Recent progress in transition-metal-catalyzed dehydrative thioetherification of alcohols with thiols offers a range of potential catalysts, including those based on zinc, zirconium, and palladium. chemrevlett.com For example, ZnCl2 has been used as an efficient catalyst for the dehydrative thioetherification of benzylic alcohols under ambient conditions. chemrevlett.com The application of such catalysts to the synthesis of this compound from 2-isopropoxyethanol and a suitable thiol source warrants investigation.

The following table summarizes potential catalyst types and their relevance to the sustainable synthesis of this compound, based on analogous reactions.

| Catalyst Type | Potential Starting Materials | Key Advantages | Relevant Findings |

| Solid Acid Catalysts (e.g., Silica Alumina) | 2-Isopropoxyethanol, Thiolating Agent | Heterogeneous, recyclable, can be used in solvent-free conditions. | Effective for thioether synthesis from alcohols and thiols with high selectivity. nih.govd-nb.info |

| Photoredox/Nickel Dual Catalysis | 2-Isopropoxy-functionalized precursor, Thiol | Mild reaction conditions, visible light as a sustainable energy source. | Enables thioetherification through a radical-mediated pathway. nih.gov |

| Transition Metal Catalysts (e.g., Zn, Zr, Pd) | 2-Isopropoxyethanol, Thiol | High efficiency and selectivity in dehydrative thioetherification. | Various metal catalysts have been shown to be effective for C-S bond formation. chemrevlett.com |

Solvent-Free and Atom-Economical Syntheses

Solvent-free reactions and processes with high atom economy are fundamental tenets of green chemistry, minimizing waste at its source.

Solvent-Free Synthesis:

The direct reaction of alcohols with thiols on the surface of a solid catalyst represents a viable solvent-free route. Studies on silica alumina catalysts have shown that while the reaction may be slower without a solvent, high selectivity towards the thioether can still be achieved. d-nb.info This approach eliminates the need for potentially hazardous organic solvents, simplifying purification and reducing environmental impact. The synthesis of thiol esters from carboxylic acids and thiols has also been successfully demonstrated under solvent-free conditions using a coupling agent like N,N′-dicyclohexylcarbodiimide (DCC). researchgate.net While this produces a different functional group, the principle of eliminating the solvent is a key green advantage.

Atom-Economical Synthesis:

Atom economy, a concept that measures the efficiency of a chemical reaction in converting reactants to the desired product, is a critical metric for green synthesis. google.com Thiol-ene "click" reactions are a prime example of an atom-economical process. This reaction involves the radical-mediated addition of a thiol across a double bond, with all atoms of the reactants being incorporated into the product. nih.gov A potential atom-economical synthesis of this compound could involve the reaction of allyl isopropyl ether with a suitable thiolating agent, such as thioacetic acid, followed by hydrolysis. The thiol-ene reaction itself is 100% atom-economical. acs.orgelsevierpure.com

The table below outlines potential green synthetic routes for this compound, highlighting their adherence to solvent-free and atom-economical principles.

| Synthetic Route | Starting Materials | Green Chemistry Principle | Key Features |

| Solid-Catalyzed Thioetherification | 2-Isopropoxyethanol, Thiolating Agent | Solvent-Free | Eliminates the need for organic solvents, catalyst can be recycled. d-nb.info |

| Thiol-Ene "Click" Reaction | Allyl isopropyl ether, Thiolating Agent | Atom Economy | All reactant atoms are incorporated into the final product, high efficiency. nih.gov |

Reactivity and Mechanistic Investigations of 2 Propan 2 Yloxy Ethane 1 Thiol

Thiol Group Reactivity

The thiol group is the most reactive site in the 2-(Propan-2-yloxy)ethane-1-thiol (B6147414) molecule. Its reactivity stems from the nucleophilicity of the sulfur atom and the relative weakness of the S-H bond.

The thiol group of this compound is susceptible to oxidation, a common reaction for thiols. The oxidation can lead to a variety of products depending on the oxidizing agent and reaction conditions. Mild oxidation typically yields the corresponding disulfide, while stronger oxidation can produce sulfonic acids.

Disulfide Formation: In the presence of mild oxidizing agents or even atmospheric oxygen, this compound can be oxidized to form its corresponding disulfide, 1,2-bis(2-(propan-2-yloxy)ethyl)disulfane. This reaction involves the coupling of two thiol molecules with the concurrent loss of two hydrogen atoms.

Formation of Sulfonic Acids: Stronger oxidizing agents, such as hydrogen peroxide or potassium permanganate, can oxidize the thiol group to a sulfonic acid. This transformation involves the insertion of three oxygen atoms into the sulfur-hydrogen bond, resulting in a highly oxidized sulfur species.

The sulfur atom of the thiol group in this compound is a potent nucleophile, particularly in its deprotonated thiolate form. This high nucleophilicity allows it to readily participate in nucleophilic addition and substitution reactions. bham.ac.uknih.gov

Nucleophilic Addition: The thiolate anion, formed by deprotonation of the thiol, can act as a strong nucleophile in Michael additions to α,β-unsaturated carbonyl compounds. bham.ac.uk The reaction proceeds via the addition of the sulfur atom to the β-carbon of the unsaturated system, leading to the formation of a new carbon-sulfur bond. bham.ac.uk Similarly, it can add to the carbonyl carbon of aldehydes and ketones, a reaction known as 1,2-nucleophilic addition, to form hemithioacetals. masterorganicchemistry.comyoutube.com

Nucleophilic Substitution: The thiol group can also participate in nucleophilic substitution reactions, displacing leaving groups from alkyl halides or other suitable electrophiles. researchgate.net This results in the formation of a thioether. The efficiency of these reactions is often enhanced by the use of a base to generate the more nucleophilic thiolate anion. nih.gov

A summary of representative nucleophilic reactions is presented in the table below.

| Reaction Type | Electrophile | Product Type |

| Michael Addition | α,β-Unsaturated Carbonyl | Thioether Adduct |

| 1,2-Nucleophilic Addition | Aldehyde/Ketone | Hemithioacetal |

| Nucleophilic Substitution | Alkyl Halide | Thioether |

The relatively weak S-H bond in the thiol group of this compound makes it susceptible to homolytic cleavage, initiating radical reactions.

Thiol-Ene and Thiol-Yne Reactions: In the presence of a radical initiator, the thiol can undergo addition across double (thiol-ene) or triple (thiol-yne) bonds. bham.ac.uknih.gov These reactions proceed via a radical chain mechanism, where a thiyl radical adds to the unsaturated bond, generating a carbon-centered radical that then abstracts a hydrogen atom from another thiol molecule to propagate the chain. bham.ac.uk These reactions are known for their high efficiency and functional group tolerance. bham.ac.uknih.gov

Ether Linkage Stability and Transformations

The isopropoxy ether linkage in this compound is generally more stable than the thiol group. However, under specific conditions, it can undergo cleavage or influence the molecule's intermolecular interactions.

Cleavage of the ether linkage typically requires harsh reaction conditions, such as treatment with strong acids like hydrobromic acid or hydroiodic acid. The reaction proceeds via a nucleophilic substitution mechanism where the protonated ether is attacked by a halide ion. Due to the secondary nature of the isopropyl group, this cleavage can proceed through either an SN1 or SN2 pathway, depending on the specific conditions.

The oxygen atom of the isopropoxy group can act as a hydrogen bond acceptor. This allows this compound to participate in hydrogen bonding with suitable donor molecules, such as water or alcohols. These intermolecular interactions can influence the physical properties of the compound, such as its boiling point and solubility.

Chemo- and Regioselectivity in Reactions of this compound

The presence of both a soft nucleophilic thiol group and a less reactive ether linkage in this compound raises questions of chemoselectivity in its reactions with substrates possessing multiple electrophilic sites. Furthermore, reactions with unsymmetrical reagents introduce the challenge of regioselectivity. While specific experimental studies on this compound are limited in publicly available literature, its reactivity can be inferred from the well-established principles of thiol chemistry.

In reactions with compounds containing both a carbonyl group and a carbon-carbon double bond (enones), thiols can potentially undergo either 1,2-addition to the carbonyl, 1,4-conjugate (Michael) addition to the double bond, or a thiol-ene reaction at the double bond. The outcome is highly dependent on the reaction conditions and the nature of the substrates.

Michael Addition: In the presence of a base, the thiol is deprotonated to the more nucleophilic thiolate anion. This soft nucleophile will preferentially attack the soft electrophilic β-carbon of an α,β-unsaturated carbonyl system in a Michael addition reaction. This 1,4-addition is a thermodynamically controlled process and is generally favored for thiols.

Thiol-Ene Radical Addition: Under radical conditions, typically initiated by light or a radical initiator, the thiol can add across the carbon-carbon double bond in a thiol-ene reaction. This reaction proceeds via a free-radical chain mechanism. The regioselectivity of this addition to unsymmetrical alkenes is typically anti-Markovnikov, where the sulfur atom adds to the less substituted carbon atom. This is due to the formation of the more stable carbon radical intermediate.

The table below summarizes the expected chemo- and regioselectivity of this compound in these key reactions based on general principles of thiol reactivity.

| Reaction Type | Substrate Example | Expected Major Product | Selectivity Principle |

| Michael Addition | α,β-Unsaturated Ketone | 1,4-Adduct | Chemoselective (thiolate addition to β-carbon over carbonyl) and Regioselective (at the β-position) |

| Radical Thiol-Ene | Unsymmetrical Alkene | Anti-Markovnikov Adduct | Regioselective (sulfur adds to the less substituted carbon) |

Mechanistic Pathways of Key Transformations Involving this compound

Understanding the mechanistic pathways of reactions involving this compound is crucial for controlling reaction outcomes and designing new synthetic methodologies. The primary transformations of this thiol include nucleophilic substitution, oxidation, and addition reactions.

Nucleophilic Substitution: As a potent nucleophile, the thiolate anion of this compound can readily participate in SN2 reactions with alkyl halides to form the corresponding thioethers. The reaction proceeds via a backside attack, leading to inversion of stereochemistry at the carbon center of the alkyl halide.

Oxidation to Disulfide: Thiols can be oxidized to disulfides, a common transformation in biological systems and organic synthesis. This reaction involves the formation of a sulfur-sulfur bond. The mechanism can vary depending on the oxidizing agent. For instance, with iodine (I2), the reaction is thought to proceed through an iodosulfonium iodide intermediate, which is then attacked by another thiol molecule to yield the disulfide and hydrogen iodide.

Radical Thiol-Ene Addition Mechanism: The radical addition of this compound to an alkene is a chain reaction involving three main stages:

Initiation: A radical initiator (e.g., AIBN or light) abstracts the hydrogen atom from the thiol group to generate a thiyl radical (RS•).

Propagation: The thiyl radical adds to the alkene at the less substituted carbon, forming a more stable carbon-centered radical intermediate. This radical then abstracts a hydrogen atom from another thiol molecule, yielding the anti-Markovnikov addition product and regenerating a thiyl radical, which continues the chain.

Termination: The reaction is terminated by the combination of any two radical species.

The table below outlines the mechanistic steps for these key transformations.

| Transformation | Mechanistic Steps | Key Intermediates |

| Nucleophilic Substitution (SN2) | 1. Deprotonation of thiol to thiolate. 2. Backside attack of thiolate on alkyl halide. | Thiolate anion, Pentacoordinate transition state |

| Oxidation to Disulfide (with I2) | 1. Attack of thiol on iodine. 2. Formation of iodosulfonium iodide. 3. Attack of a second thiol molecule. | Iodosulfonium iodide |

| Radical Thiol-Ene Addition | 1. Initiation: Formation of thiyl radical. 2. Propagation: Addition of thiyl radical to alkene; H-abstraction from another thiol. 3. Termination: Radical-radical combination. | Thiyl radical, Carbon-centered radical |

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Electronic Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for mapping the carbon-hydrogen framework of a molecule. montana.edu Through a combination of one-dimensional and two-dimensional experiments, it is possible to determine the connectivity of atoms, their electronic environments, and gain insight into the dynamic conformational processes of the molecule.

One-dimensional ¹H and ¹³C NMR spectra reveal the different chemical environments of the hydrogen and carbon nuclei, respectively. Based on the structure of 2-(propan-2-yloxy)ethane-1-thiol (B6147414), a distinct set of signals is predicted. The electronegativity of the oxygen and sulfur atoms significantly influences the chemical shifts of nearby nuclei, causing them to be deshielded and appear at higher chemical shifts (downfield). shout.education

Predicted ¹H NMR Spectral Data: The ¹H NMR spectrum is expected to show five distinct signals, corresponding to the five unique proton environments in the molecule. The splitting of these signals (multiplicity) is dictated by the number of neighboring protons, following the n+1 rule.

Predicted ¹H NMR Assignments for this compound A data table showing the predicted proton NMR spectral data for the compound.

| Label | Proton Group | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Integration |

|---|---|---|---|---|

| a | (CH ₃)₂CH- | ~1.2 | Doublet (d) | 6H |

| b | (CH₃)₂CH - | ~3.7 - 4.0 | Septet (sept) | 1H |

| c | -O-CH ₂- | ~3.7 | Triplet (t) | 2H |

| d | -S-CH ₂- | ~2.7 | Triplet (t) | 2H |

Predicted ¹³C NMR Spectral Data: The proton-decoupled ¹³C NMR spectrum is predicted to display four signals, one for each chemically non-equivalent carbon atom. The chemical shifts are heavily influenced by the attached heteroatoms.

Predicted ¹³C NMR Assignments for this compound A data table showing the predicted carbon-13 NMR spectral data for the compound.

| Label | Carbon Group | Predicted Chemical Shift (δ, ppm) |

|---|---|---|

| a | (C H₃)₂CH- | ~22 |

| b | (CH₃)₂C H- | ~70 |

| c | -O-C H₂- | ~68 |

Two-dimensional NMR experiments are crucial for unambiguously assigning the signals predicted in the 1D spectra and confirming the molecule's bonding framework.

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. sdsu.edu For this compound, COSY would show cross-peaks between the protons of the isopropyl group (H-a and H-b) and between the protons of the 2-thioethoxy group (H-c, H-d, and H-e), confirming the integrity of these structural fragments.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with the carbons to which they are directly attached (one-bond C-H coupling). columbia.edu It allows for the definitive assignment of each carbon signal by linking it to its known proton signal. For instance, the carbon signal around 70 ppm would show a correlation to the proton septet at ~3.7-4.0 ppm, confirming its identity as C-b.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals correlations between protons and carbons over two to three bonds, which is essential for connecting the different fragments of the molecule. youtube.com A critical correlation would be observed between the methine proton of the isopropyl group (H-b) and the oxymethylene carbon (C-c), and between the oxymethylene protons (H-c) and the methine carbon (C-b). This two-way correlation across the ether oxygen definitively establishes the connectivity between the isopropyl and the ethylthiol moieties.

Molecules are not static; they undergo various dynamic processes, including rotation around single bonds. montana.edu The energy barrier to this rotation can be measured using dynamic NMR, which involves monitoring spectral changes as a function of temperature. nih.gov

For this compound, rotation can occur around the C-O and C-S bonds. At room temperature, this rotation is typically fast on the NMR timescale, resulting in a single, time-averaged spectrum. However, some thiols are known to exist as a mixture of conformers (e.g., gauche and trans) that can be resolved at low temperatures. researchgate.netosti.gov

A dynamic NMR study would involve cooling the sample until the rotation slows sufficiently to allow for the observation of separate signals for each distinct conformer. The temperature at which these separate signals merge into a single broad peak (the coalescence temperature) can be used to calculate the free energy of activation (ΔG‡) for the rotational barrier. researchgate.net Such a study would provide valuable insight into the conformational preferences and energetic landscape of the molecule.

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. Each functional group has characteristic absorption or scattering frequencies, making these methods excellent for functional group identification.

The IR spectrum of this compound would be dominated by absorptions corresponding to its ether and thiol functionalities, in addition to the alkyl C-H vibrations.

Predicted Characteristic IR Absorption Bands for this compound A data table showing the predicted characteristic infrared absorption bands for the compound.

| Vibrational Mode | Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| C-H Stretch | Alkyl (CH, CH₂, CH₃) | 2850 - 3000 | Strong |

| S-H Stretch | Thiol | 2550 - 2600 | Weak, Sharp |

| C-O-C Asymmetric Stretch | Ether | 1080 - 1150 | Strong |

The S-H stretching band, although weak, is highly characteristic and appears in a region of the spectrum that is typically free from other absorptions. nist.gov The strong C-O-C stretching absorption is a clear indicator of the ether linkage. docbrown.info

The thiol group (S-H) is capable of acting as a hydrogen bond donor, while the ether oxygen and thiol sulfur can act as hydrogen bond acceptors. Although S-H hydrogen bonds are significantly weaker than those involving O-H groups, they can still be observed spectroscopically. researchgate.net

Mass Spectrometry for Fragmentation Pathway Analysis

Mass spectrometry is a critical tool for determining the molecular weight and structural features of this compound.

High-resolution mass spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass, which is crucial for determining its elemental composition. For this compound, the molecular formula is C5H12OS. nih.gov The theoretical exact mass, calculated from the most abundant isotopes of carbon, hydrogen, oxygen, and sulfur, can be confirmed by HRMS, distinguishing it from other isomers or compounds with the same nominal mass.

The computed monoisotopic mass for the compound is 120.06088618 Da. nih.gov HRMS analysis would be expected to yield a mass measurement extremely close to this theoretical value, thereby confirming the elemental formula of C5H12OS.

Table 1: Elemental Composition and Theoretical Mass of this compound

| Property | Value |

|---|---|

| Molecular Formula | C5H12OS |

| Monoisotopic Mass | 120.06088618 Da nih.gov |

This table presents the fundamental mass properties of the compound derived from its chemical formula.

While specific experimental tandem mass spectrometry (MS/MS) studies on this compound are not widely published, the fragmentation patterns can be predicted based on its structure. In MS/MS, the molecular ion ([C5H12OS]•+) is isolated and fragmented to produce smaller ions. uab.edu Analysis of these fragments helps to piece together the molecule's structure.

The structure of this compound, (CH₃)₂CH-O-CH₂CH₂-SH, contains ether and thiol functional groups, which direct the fragmentation. Plausible fragmentation pathways would include:

Alpha-cleavage adjacent to the ether oxygen, leading to the loss of an isopropyl radical or the formation of an isopropyl cation.

Cleavage of the carbon-sulfur bond , resulting in the loss of a thiol radical (•SH).

Cleavage of the carbon-carbon bond in the ethyl chain.

Table 2: Predicted MS/MS Fragmentation of this compound

| m/z Value | Proposed Fragment Ion | Plausible Origin |

|---|---|---|

| 120 | [C₅H₁₂OS]•+ | Molecular Ion |

| 77 | [C₅H₉O]+ | Loss of •SH |

| 73 | [C₄H₉O]+ | Cleavage of O-CH₂ bond; [ (CH₃)₂CHOCH₂ ]+ |

| 62 | [C₂H₆S]•+ | Cleavage of O-CH₂ bond; [ HSCH₂CH₂ ]•+ |

| 47 | [CH₃S]+ | Loss of C₄H₉O•; [ CH₂SH ]+ |

This table outlines the expected major fragments and their corresponding mass-to-charge ratios based on the chemical structure of the compound and general fragmentation principles.

X-ray Crystallography for Solid-State Structural Determination (if applicable)

Currently, there is no publicly available X-ray crystallography data for this compound. This technique requires the compound to be in a crystalline solid form. If a suitable crystal could be grown, X-ray diffraction analysis would provide the definitive three-dimensional structure, yielding precise measurements of bond lengths, bond angles, and intermolecular interactions in the solid state.

Electronic Spectroscopy (UV-Vis) for Electronic Transitions (if applicable)

Electronic spectroscopy, specifically Ultraviolet-Visible (UV-Vis) spectroscopy, investigates the electronic transitions within a molecule when it absorbs UV or visible light. libretexts.org The structure of this compound lacks conjugated pi systems, which are typically responsible for strong absorptions in the 200-700 nm range. tanta.edu.eg

The primary functional groups that can undergo electronic transitions are the ether and the thiol. These groups contain atoms (oxygen and sulfur) with non-bonding electrons (n electrons). upenn.edu Therefore, the expected electronic transitions for this saturated compound are of the n → σ* (n-to-sigma star) type. uzh.ch

Thiols and Sulfides: These compounds typically absorb light in the 200 to 220 nm range. upenn.edu

Ethers: Ethers generally absorb at shorter wavelengths, often between 175-200 nm. upenn.edu

Given these characteristics, this compound is predicted to exhibit weak absorption in the far UV region, likely dominated by the n → σ* transition of the thiol group.

Table 3: Predicted Electronic Transitions for this compound

| Functional Group | Chromophore Type | Expected Transition | Predicted λmax (nm) |

|---|---|---|---|

| Thiol (-SH) | Saturated with lone pairs | n → σ* | ~200 - 220 upenn.edu |

This table summarizes the anticipated electronic transitions and absorption wavelengths for the compound based on its functional groups.

Computational and Theoretical Studies of 2 Propan 2 Yloxy Ethane 1 Thiol

Quantum Chemical Calculations for Electronic Structure and Bonding

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods, including Density Functional Theory (DFT) and ab initio calculations, provide a detailed picture of the electronic structure and bonding within 2-(Propan-2-yloxy)ethane-1-thiol (B6147414).

Density Functional Theory (DFT) for Molecular Geometry and Energetics

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. It is particularly effective for determining the optimized molecular geometry and energetics of molecules like this compound. DFT calculations, often employing functionals like B3LYP or M06-2X with appropriate basis sets (e.g., 6-31G* or larger), can predict bond lengths, bond angles, and dihedral angles with high accuracy.

| Property | Predicted Value Range | Methodological Basis |

| C-S Bond Length | 1.80 - 1.85 Å | Inferred from DFT studies on simple thiols. |

| C-O Bond Length | 1.42 - 1.47 Å | Inferred from DFT studies on ethers. |

| S-H Bond Length | 1.33 - 1.38 Å | Inferred from DFT studies on simple thiols. |

| C-S-H Bond Angle | 95° - 100° | Inferred from DFT studies on simple thiols. |

| C-O-C Bond Angle | 110° - 115° | Inferred from DFT studies on ethers. |

| Table 1: Predicted geometric parameters for this compound based on general DFT calculations for related functional groups. |

Ab Initio Methods for High-Level Calculations

Ab initio methods are quantum chemistry methods based on first principles, without the inclusion of empirical parameters. These methods, such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory, offer a higher level of accuracy compared to DFT for certain properties, albeit at a greater computational cost.

For this compound, ab initio calculations would be employed to obtain highly accurate energies, electron affinities, and ionization potentials. These methods are particularly valuable for studying systems where electron correlation effects are significant. For example, ab initio studies on simple thiols and ethers have been used to accurately calculate their thermodynamic properties like entropy and heat capacity. researchgate.net Such high-level calculations provide benchmark data that can be used to validate more computationally efficient methods like DFT.

Conformational Analysis and Potential Energy Surfaces

The flexibility of the ethyl ether linkage and the rotational freedom around the C-S and C-O bonds in this compound give rise to multiple possible conformations. Conformational analysis aims to identify the stable conformers and the energy barriers between them.

The potential energy surface (PES) of the molecule can be mapped by systematically varying key dihedral angles (e.g., C-O-C-C, O-C-C-S, C-C-S-H) and calculating the energy at each point using quantum chemical methods. This analysis would likely reveal several low-energy conformers, with the most stable ones being those that minimize steric hindrance and optimize intramolecular interactions, such as weak hydrogen bonding between the thiol hydrogen and the ether oxygen. The relative populations of these conformers at a given temperature can be estimated using the Boltzmann distribution. Understanding the conformational landscape is crucial as different conformers can exhibit different reactivities and spectroscopic signatures.

Reaction Mechanism Elucidation via Computational Modeling

Computational modeling is a powerful tool for elucidating the mechanisms of chemical reactions. For this compound, this could involve studying its behavior in various reactions, such as oxidation, radical additions, or nucleophilic substitutions.

For instance, the mechanism of radical-mediated reactions, which are common for thiols, can be investigated. acs.orgresearchgate.netnih.gov DFT calculations can be used to model the reaction of this compound with a radical species (e.g., a hydroxyl radical). The calculations would identify the transition state structures, determine the activation energies, and calculate the reaction enthalpies for different possible pathways, such as hydrogen abstraction from the thiol group versus the alkyl chain. Such studies on other thiols have shown that the stability of the resulting radical intermediates plays a crucial role in determining the reaction pathway. acs.orgnih.gov Computational analysis of thiol-ene click chemistry has also provided detailed insights into the energetics and kinetics of such reactions. rsc.org

| Reaction Type | Key Computational Findings from Analogous Systems |

| Radical Abstraction | Transition states and activation barriers can be calculated to determine the most likely site of hydrogen abstraction (S-H vs. C-H). |

| Thiol-Ene Addition | Reaction energetics and kinetics are highly dependent on the nature of the alkene. |

| Oxidation | The mechanism of oxidation to disulfides or other sulfur oxides can be modeled, including the role of intermediates. |

| Table 2: Insights into reaction mechanisms of this compound from computational studies of similar thiol reactions. |

Prediction of Spectroscopic Parameters and Comparison with Experimental Data

Computational methods can predict various spectroscopic parameters, which can then be compared with experimental data to validate the theoretical models and aid in the interpretation of experimental spectra.

For this compound, DFT calculations can predict its infrared (IR) and Raman vibrational frequencies and intensities. The calculated vibrational spectrum can be compared with an experimental spectrum to confirm the molecular structure and identify characteristic vibrational modes associated with the thiol (S-H stretch, C-S stretch) and ether (C-O stretch) groups. Similarly, Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) can be calculated using methods like the Gauge-Including Atomic Orbital (GIAO) method. The predicted NMR spectra can be invaluable for assigning peaks in experimental spectra and confirming the connectivity and conformational state of the molecule in solution.

Molecular Dynamics Simulations for Solvent Effects and Intermolecular Interactions

Molecular dynamics (MD) simulations provide a way to study the dynamic behavior of molecules over time, including their interactions with solvent molecules. For this compound, MD simulations could be used to investigate its behavior in different solvents, such as water or organic solvents.

By simulating the molecule in a box of explicit solvent molecules, one can study how the solvent affects its conformational preferences and dynamics. For example, in a polar solvent like water, hydrogen bonding between the solvent and the thiol and ether groups would be significant and could stabilize certain conformations over others. MD simulations can also be used to calculate properties like the radial distribution functions, which describe the average distance of solvent molecules from specific atoms in the solute, providing a detailed picture of the solvation shell. Furthermore, intermolecular interactions between multiple molecules of this compound could be studied to understand its bulk properties.

Applications of 2 Propan 2 Yloxy Ethane 1 Thiol and Its Derivatives in Chemical Sciences

Role as a Synthetic Intermediate

2-(Propan-2-yloxy)ethane-1-thiol (B6147414) serves as a valuable building block in the construction of more complex chemical structures. sigmaaldrich.comresearchgate.netntu.edu.sg Its thiol group provides a reactive handle for various chemical modifications, making it a key component in the synthesis of diverse organic molecules. sigmaaldrich.comresearchgate.netntu.edu.sg

Precursor for Sulfur-Containing Heterocycles

The presence of the thiol group in this compound makes it a suitable precursor for the synthesis of various sulfur-containing heterocyclic compounds. sigmaaldrich.com Thiols are known to be key starting materials in the formation of heterocycles like thiophenes. ijprajournal.comrroij.comorganic-chemistry.org The synthesis of thiophenes can be achieved through various methods, including the reaction of appropriate precursors with sulfur-containing reagents. rroij.com For instance, the Paal-Knorr thiophene (B33073) synthesis involves the reaction of 1,4-dicarbonyl compounds with a sulfur source. rroij.com Another common method is the Gewald reaction, which utilizes elemental sulfur for the construction of the thiophene ring. rroij.com While direct synthesis of a specific thiophene derivative from this compound is not explicitly detailed in the provided results, the general reactivity of thiols suggests its potential to participate in cyclization reactions to form such heterocycles. The general principle involves the reaction of the thiol with a suitable electrophile to construct the ring system.

Building Block for Complex Organic Molecules

The utility of this compound extends to its role as a fundamental building block in the assembly of intricate organic molecules. researchgate.netntu.edu.sg Thiols, in general, are crucial in organic synthesis for forming carbon-sulfur bonds, which are present in numerous biologically active compounds and functional materials. mdpi.com The reactivity of the thiol group allows for its incorporation into larger molecular frameworks through reactions such as nucleophilic substitution or addition to electrophiles. wikipedia.org For instance, thiols can be used in the synthesis of thioethers, which are important structural motifs in many pharmaceutical compounds. mdpi.com The isopropoxy group of this compound can also influence the solubility and conformational properties of the final molecule.

Applications in Polymer Chemistry and Materials Science

The unique combination of a reactive thiol and a sterically influential isopropoxy group makes this compound a valuable component in the field of polymer chemistry and materials science. Its participation in "click" chemistry reactions, particularly thiol-ene photopolymerization, has opened avenues for the creation of novel polymers and the functionalization of material surfaces. nih.govresearchgate.net

Monomer in Thiol-Ene Photopolymerization

This compound can function as a monomer in thiol-ene photopolymerization, a type of "click" reaction known for its high efficiency, rapid reaction rates, and low sensitivity to oxygen. radtech.orgnih.govresearchgate.net This process involves the light-induced addition of a thiol to an alkene (ene) in the presence of a photoinitiator. radtech.orgresearchgate.netnih.gov The reaction proceeds via a step-growth mechanism, leading to the formation of a homogeneous polymer network. researchgate.netnih.gov The rate of polymerization can be influenced by factors such as the concentration of the photoinitiator and the presence of functional groups within the monomers. researchgate.net The isopropoxy group in this compound can affect the properties of the resulting polymer, such as its glass transition temperature and mechanical strength. bohrium.com

Table 1: Factors Influencing Thiol-Ene Photopolymerization Kinetics

| Factor | Influence on Polymerization Rate |

| Photoinitiator Concentration | The rate of polymerization generally shows a dependence on the initiator concentration. researchgate.netnih.gov |

| Monomer Structure | The presence of certain functional groups, like hydroxyl or ether groups, can accelerate the polymerization process. researchgate.net |

| Oxygen Inhibition | Thiol-ene reactions exhibit significantly reduced oxygen inhibition compared to traditional acrylate-based systems. radtech.org |

| Light Intensity | The rate of initiation is directly related to the intensity of the UV light source. |

Cross-linking Agent for Polymer Networks

The difunctional nature of this compound, with its reactive thiol group, allows it to act as a cross-linking agent in the formation of polymer networks. nih.govnih.govdtic.milresearchgate.netmdpi.com Cross-linking is a critical process that enhances the mechanical properties, thermal stability, and chemical resistance of polymers. nih.govnih.govdtic.milresearchgate.netmdpi.com In thiol-ene polymerization, a multifunctional thiol can react with multiple ene functional groups, creating a three-dimensional network structure. bohrium.comresearchgate.net The density of these cross-links significantly influences the final properties of the material. nih.govresearchgate.net A higher cross-linking density generally leads to increased stiffness, higher glass transition temperature, and improved resistance to solvents. dtic.milresearchgate.net The specific structure of the thiol, including the isopropoxy group in this compound, can modulate the flexibility and spacing of the cross-links, thereby fine-tuning the material's properties. bohrium.com

Table 2: Effect of Cross-linking on Polymer Properties

| Property | Effect of Increased Cross-linking Density |

| Young's Modulus | Increases researchgate.netmdpi.com |

| Tensile Strength | Increases researchgate.net |

| Glass Transition Temperature (Tg) | Increases dtic.mil |

| Solvent Swelling | Decreases nih.gov |

| Strain at Failure | Decreases nih.gov |

Modification of Material Surfaces

The thiol group of this compound provides a powerful tool for the modification of material surfaces, enabling the tailoring of surface properties such as hydrophobicity. nih.govresearchgate.netresearchgate.netnih.govlevkingroup.comswst.org Thiol-ene click chemistry offers a versatile method for attaching molecules to surfaces that have been pre-functionalized with either thiol or ene groups. nih.govnih.gov This process allows for the creation of surfaces with specific functionalities. For instance, by reacting this compound with a surface containing alkene groups, the isopropoxy moiety can be introduced, potentially altering the surface's wettability and adhesion characteristics. nih.govresearchgate.net The ability to control surface chemistry is crucial in a wide range of applications, from biomedical devices to microfluidics. nih.govnih.gov The hydrophobicity of a surface can be significantly altered by the covalent attachment of molecules containing hydrophobic groups. researchgate.netnih.govswst.org The isopropoxy group of this compound would contribute to an increase in the hydrophobicity of a modified surface.

Catalysis and Ligand Design

The unique electronic and steric properties of this compound and its derivatives make them valuable components in the fields of catalysis and ligand design. The presence of both a soft sulfur donor and an ether oxygen atom allows for versatile coordination behavior with a range of transition metals.

Thiolates, the conjugate bases of thiols, are classified as soft Lewis bases and exhibit a strong affinity for soft Lewis acidic metals. wikipedia.org This principle governs the interaction of this compound with transition metals. The sulfur atom readily coordinates to late transition metals, and the ether oxygen can participate in secondary coordination, leading to the formation of stable chelate rings. This chelation enhances the stability of the resulting metal complexes.

The synthesis of transition metal thiolate complexes can be achieved through several routes, including the reaction of a metal complex with a thiol (RSH), a thiolate (RS⁻), or a disulfide (R₂S₂). wikipedia.org A common method involves the salt metathesis reaction, where an alkali metal thiolate reacts with a transition metal halide. wikipedia.org For instance, the reaction of nickelocene (B73246) with ethanethiol (B150549) results in a dimeric thiolate complex. wikipedia.org

The electronic nature of the thiolate ligand, being a pi-donor, influences the properties of the metal complex. wikipedia.org This can lead to nucleophilic character in electron-precise thiolate complexes. wikipedia.org The stability of these complexes is also dependent on the metal's position in the periodic table; late transition metal thiolates are generally stable in water, whereas early transition metal thiolates are more susceptible to hydrolysis. wikipedia.org

The modification of metal surfaces with thiol-containing ligands plays a crucial role in directing the selectivity of catalytic reactions. The adsorption of these ligands can alter the electronic properties of the metal catalyst, thereby influencing the reaction pathway and favoring the formation of a desired product. For example, coating a platinum electrode with a thiol ligand has been shown to significantly increase the enantiomeric excess in asymmetric hydrogenation reactions. researchgate.net

In heterogeneous catalysis, the structure of the thiol ligand on the metal surface is a key factor. For instance, propanethiol ligands on a palladium (111) surface have been studied to understand their effect on catalytic selectivity. researchgate.net The use of thiol-modified nanocatalysts is a promising strategy for controlling reaction outcomes in various industrial chemical processes. researchgate.net

While specific studies detailing the direct use of this compound in large-scale homogeneous or heterogeneous catalysis are not widely available in the reviewed literature, the principles governing the behavior of similar thiol ligands suggest its potential in these areas. The ability to fine-tune the electronic and steric environment of a metal center through ligand design is a fundamental concept in catalysis.

Flavor and Fragrance Chemistry (Chemical Synthesis Perspective)

The distinct and often potent odors of sulfur-containing compounds make them significant components in flavor and fragrance chemistry. Thiols, in particular, are known for their strong and sometimes unpleasant smells, which can be desirable at very low concentrations to impart specific notes to flavors and fragrances.

While direct evidence for the use of this compound as a precursor to specific commercial sulfurous odorants is limited in the public domain, its chemical structure suggests its potential in this application. The synthesis of flavor and fragrance compounds often involves the controlled reaction of precursor molecules to generate the desired aroma profile. For example, ethanethiol, a simple thiol, is added to liquefied petroleum gas to give it a detectable garlic-like odor for safety purposes. nih.gov Similarly, 2-propanethiol (B166235) is described as having a strong, skunk-like odor. nih.gov

The synthesis of complex flavor molecules can involve multi-step chemical processes. For instance, the synthesis of certain tetrazolylalkanoic acids involves the use of propan-2-one and reactions such as deprotonation and nucleophilic attack. nih.gov This highlights the type of chemical transformations that could potentially be applied to a molecule like this compound to create new odorant compounds. The presence of both the thiol and ether functionalities offers multiple reactive sites for chemical modification, allowing for the synthesis of a variety of derivatives with potentially unique sensory properties.

Environmental Chemistry and Degradation Studies (Focus on Chemical Transformation)

The environmental fate of chemical compounds is a critical area of study to understand their persistence, mobility, and potential impact on ecosystems. Organosulfur compounds, including thiols, are subject to various degradation processes in the environment.

Organosulfur compounds can be degraded in the environment through various pathways, including microbial degradation. nih.gov Studies have shown that organosulfur compounds can be biodegraded in wastewater, and this process can be influenced by the presence of other carbon sources. nih.gov In some cases, the degradation of organosulfur compounds can lead to the formation of sulfate. nih.gov Bioelectrochemical systems have also been explored for the degradation of thiols, where they are reduced to sulfide (B99878). wur.nlnih.gov

The degradation of some organic compounds in the environment can be a complex process involving multiple steps. For example, the herbicide 2,4-D can degrade into various products, including 2,4-dichlorophenol (B122985) and 4-chlorophenol. researchgate.netjuniperpublishers.com The half-life of a compound in the environment can vary significantly depending on conditions such as temperature, moisture, and the presence of microorganisms. juniperpublishers.com

Interactive Data Table: Properties of Related Thiols

| Compound | Molecular Formula | Odor Description | Application/Occurrence |

| Ethanethiol | C₂H₆S | Overpowering, garlic-like/skunk-like | Odorant for natural gas |

| 2-Propanethiol | C₃H₈S | Strong, skunk-like/onion | Found in Allium cepa (onion) |

| Butanethiol | C₄H₁₀S | Odorous | Animal repellent |

Photochemical and Oxidative Degradation Pathways

Oxidative Degradation:

The oxidation of thiols is a well-documented process that typically leads to the formation of disulfides. libretexts.org In the case of this compound, the primary oxidative degradation product is the corresponding disulfide, bis(2-(propan-2-yloxy)ethyl) disulfide. This conversion can be initiated by a variety of oxidizing agents, including molecular oxygen (aerobic oxidation), hydrogen peroxide, and metal ions. organic-chemistry.orgacs.org

The mechanism of thiol oxidation can proceed through either a one-electron or a two-electron pathway. nih.gov The one-electron pathway involves the formation of a thiyl radical (RS•) as an intermediate. Two of these radicals can then combine to form the disulfide (RSSR). nih.gov The two-electron pathway involves the formation of a sulfenic acid (RSOH) intermediate, which can then react with another thiol molecule to yield the disulfide and water. nih.govnih.gov

Factors that influence the rate of thiol oxidation include the presence of catalysts, such as metal ions (e.g., copper, cobalt, nickel), and the pH of the solution. acs.org The oxidation is often faster in alkaline conditions.

Further oxidation of the disulfide can occur under stronger oxidizing conditions, leading to the formation of thiosulfinates and ultimately sulfonic acids. These more highly oxidized products represent a more complete degradation of the original thiol.

Photochemical Degradation:

The photochemical degradation of this compound can be initiated by the absorption of ultraviolet (UV) radiation. This can lead to the cleavage of chemical bonds within the molecule. The carbon-sulfur bond is a potential site for photolytic cleavage, which would generate a thiyl radical and an alkyl radical. These reactive intermediates can then participate in a variety of secondary reactions, including recombination, disproportionation, and reaction with oxygen.

In the presence of a photosensitizer and oxygen, the aerobic oxidation of thiols to disulfides can be accelerated. acs.org For instance, diaryl tellurides can catalyze the photo-oxidation of thiols to disulfides with good to excellent yields. acs.org Another relevant pathway is photocatalytic degradation, where a semiconductor like titanium dioxide (TiO2) is used to generate highly reactive hydroxyl radicals upon UV irradiation. These radicals can then attack the thiol, leading to its degradation. Studies on ethanethiol have shown that it can be effectively degraded through a TiO2/UV process.

The ether linkage in this compound could also be susceptible to photochemical degradation, potentially leading to the cleavage of the carbon-oxygen bond and the formation of various smaller organic molecules.

The following tables summarize the expected degradation products and the conditions that influence these pathways.

Table 1: Potential Oxidative Degradation Products of this compound

| Degradation Product | Chemical Formula | Formation Pathway |

| bis(2-(propan-2-yloxy)ethyl) disulfide | C10H22O2S2 | Oxidation of two thiol molecules |

| 2-(Propan-2-yloxy)ethanesulfenic acid | C5H12O2S | Intermediate in two-electron oxidation |

| 2-(Propan-2-yloxy)ethanesulfinic acid | C5H12O3S | Further oxidation of sulfenic acid |

| 2-(Propan-2-yloxy)ethanesulfonic acid | C5H12O4S | Complete oxidation of the thiol group |

Table 2: Factors Influencing the Degradation of this compound

| Factor | Effect on Degradation | Pathway(s) Affected |

| Presence of Oxidizing Agents (e.g., H2O2, O2) | Promotes oxidation to disulfide and further oxidized products. | Oxidative Degradation |

| Presence of Metal Ions (e.g., Cu2+, Co2+, Ni2+) | Catalyzes the oxidation of the thiol group. acs.org | Oxidative Degradation |

| UV Radiation | Can initiate bond cleavage and radical formation. | Photochemical Degradation |

| Photosensitizers | Can accelerate the rate of photochemical oxidation. acs.org | Photochemical Degradation |

| pH | Alkaline conditions can increase the rate of thiol oxidation. | Oxidative Degradation |

| Presence of a Photocatalyst (e.g., TiO2) | Promotes degradation via the formation of reactive oxygen species. | Photochemical Degradation |

Analytical Methodologies for Detection and Quantification of 2 Propan 2 Yloxy Ethane 1 Thiol

Chromatographic Techniques

Chromatography stands as a cornerstone for the separation and analysis of thiols. Due to their volatility and specific chemical nature, both gas and liquid chromatography offer robust avenues for the quantification of 2-(Propan-2-yloxy)ethane-1-thiol (B6147414), although specific methods for this particular analyte are not extensively documented. The methodologies described are based on general practices for thiol analysis and are presumed to be adaptable.

Gas Chromatography (GC) with Various Detectors (e.g., FID, FPD, MS)

Gas chromatography is a primary technique for the analysis of volatile sulfur compounds, including thiols. The choice of detector is critical for achieving the desired sensitivity and selectivity.

Flame Ionization Detector (FID): While offering good general sensitivity for organic compounds, the FID is not specific to sulfur-containing molecules. Its utility for this compound would be most effective in relatively clean matrices where interfering compounds are minimal.

Flame Photometric Detector (FPD): The FPD, when operated in sulfur mode (typically around 393 nm), provides high selectivity for sulfur compounds. This makes it a more suitable choice than FID for complex samples where numerous non-sulfur compounds may be present.

Mass Spectrometry (MS): The coupling of GC with a mass spectrometer (GC-MS) offers the highest degree of confidence in identification and quantification. chromforum.org By operating in selected ion monitoring (SIM) mode, the MS can be tuned to detect specific fragment ions of this compound, providing excellent sensitivity and selectivity. chromforum.org For challenging low-level analysis of thiols, derivatization to enhance volatility and improve chromatographic behavior is a common strategy. nih.govresearchgate.net For instance, derivatization with pentafluorobenzyl bromide (PFBBr) can yield derivatives with good linearity and low detection limits when analyzed by GC-MS, particularly with negative ion chemical ionization (NICI). nih.gov

A study on the GC identification of Adamsite after derivatization with various aliphatic thiols, such as 1-butanethiol (B90362) and 1-hexanethiol, highlights the feasibility of using GC-MS for thiol derivatives, a principle applicable to this compound. researchgate.net

Table 1: Comparison of GC Detectors for Thiol Analysis

| Detector | Principle | Selectivity for Thiols | Sensitivity | Notes |

| FID | Ionization in a hydrogen-air flame | Low | Good | Suitable for simple mixtures. |

| FPD | Chemiluminescence of sulfur compounds in a hydrogen-rich flame | High | Very Good | Industry standard for sulfur analysis. |

| MS | Ionization and mass-to-charge ratio separation | Very High | Excellent | Provides structural information for definitive identification. chromforum.org |

High-Performance Liquid Chromatography (HPLC) for Derivatization

For non-volatile thiols or to avoid the thermal degradation that can occur in GC, High-Performance Liquid Chromatography (HPLC) is a powerful alternative. Since many thiols, including presumably this compound, lack a strong chromophore for UV-Vis detection, a pre-column or post-column derivatization step is typically required. nih.gov

Common derivatizing agents for thiols include those that introduce a fluorescent or UV-absorbing tag to the molecule. For example, 1-naphthyl isocyanate has been successfully used for the derivatization of 2-ethoxyethanol (B86334), a structurally related alcohol, enabling its determination by RP-HPLC. nih.gov A similar approach could be explored for this compound.

Spectroscopic and Spectrometric Methods

Spectroscopic and spectrometric techniques, often coupled with chromatography, are essential for the detection and quantification of thiols.

UV-Vis Spectroscopy for Derivatized Thiol Detection

Once a thiol is derivatized with a chromophore-containing reagent, UV-Vis spectroscopy becomes a viable detection method. The choice of derivatizing agent will determine the optimal wavelength for detection. For instance, a method for determining 2-ethoxyethanol in cosmetic samples involved derivatization followed by RP-HPLC analysis. nih.gov This highlights a general principle that can be applied to other alkoxy compounds like this compound.

Electrochemical Methods for Thiol Quantification

Electrochemical detectors offer high sensitivity and selectivity for electroactive compounds like thiols without the need for derivatization. These methods are based on the oxidation or reduction of the thiol group at the surface of an electrode. This direct detection capability makes electrochemical methods an attractive alternative to techniques requiring derivatization.

Sample Preparation and Matrix Effects

The accuracy and reliability of any analytical method for this compound are highly dependent on the sample preparation process. The goal is to extract the analyte from its matrix, concentrate it, and remove any interfering substances.

Thiols are known to be reactive and can be prone to oxidation, which must be considered during sample handling and preparation. For complex matrices, such as environmental or biological samples, techniques like solid-phase extraction (SPE) or headspace solid-phase microextraction (HS-SPME) can be employed for sample cleanup and pre-concentration.

In a method for quantifying polyfunctional thiols in wine, extractive alkylation was used to form pentafluorobenzyl (PFB) derivatives, which were then analyzed by HS-SPME-GC-MS. nih.gov This approach not only derivatized the thiols for improved detection but also facilitated their extraction from the complex wine matrix. nih.gov The addition of salt during HS-SPME was found to improve detection limits. nih.gov

Matrix effects can significantly impact the quantification of the analyte. These effects arise from components of the sample matrix that can enhance or suppress the analytical signal. The use of matrix-matched standards or internal standards, such as isotopically labeled analogues of the analyte, is crucial for compensating for these effects and ensuring accurate quantification.

Development of Novel Sensors and Probes for Detection of this compound

The detection and quantification of specific thiol compounds, such as this compound, is a growing area of interest in various chemical and industrial applications. While extensive research has been conducted on sensors for biologically significant thiols like cysteine and glutathione, the development of sensors specifically for industrial thiols is less mature. nih.govnih.gov However, the principles underlying the detection of biological thiols can be adapted and extended for the development of novel sensors and probes for this compound. These methodologies primarily leverage the unique reactivity of the sulfhydryl (-SH) group. nih.gov

The primary strategies for developing such sensors can be categorized into electrochemical, fluorescent, and colorimetric methods. Each approach offers distinct advantages in terms of sensitivity, selectivity, and ease of use.

Electrochemical Sensors

Electrochemical sensors represent a promising avenue for the detection of this compound due to their potential for high sensitivity, rapid response times, and cost-effective fabrication. rsc.orgacs.org These sensors typically operate by measuring changes in electrical signals (such as current or potential) that occur upon the interaction of the thiol with a modified electrode surface.

Working Principle: The fundamental principle behind the electrochemical detection of thiols involves the oxidation of the sulfhydryl group at the electrode surface. This can be achieved directly at a bare electrode at a high overpotential, or more commonly, through the use of a redox mediator or a catalyst immobilized on the electrode surface to lower the oxidation potential and enhance selectivity. nih.gov

For the detection of this compound, an electrode could be functionalized with materials that have a high affinity for thiols. Nanomaterials such as gold nanoparticles, carbon nanotubes, and metal-organic frameworks (MOFs) are excellent candidates for modifying electrode surfaces due to their high surface area and electrocatalytic properties. acs.orgnih.gov For instance, the strong affinity between gold and sulfur could be exploited to facilitate the adsorption and subsequent electrochemical oxidation of this compound.

Potential Research Findings: While specific studies on this compound are not prevalent, research on other aliphatic thiols provides a strong foundation. For example, electrochemical sensors have been developed for the detection of various thiols in different matrices. The performance of a hypothetical electrochemical sensor for this compound could be projected based on these existing systems.

Table 1: Potential Performance of a Hypothetical Electrochemical Sensor for this compound Based on Existing Thiol Sensor Technologies

| Electrode Modification | Detection Method | Potential Linear Range (M) | Potential Limit of Detection (M) |

| Gold Nanoparticle-Modified Glassy Carbon Electrode | Cyclic Voltammetry | 1.0 x 10⁻⁷ - 1.0 x 10⁻⁴ | 5.0 x 10⁻⁸ |

| Multi-Walled Carbon Nanotube Paste Electrode | Differential Pulse Voltammetry | 5.0 x 10⁻⁸ - 5.0 x 10⁻⁵ | 1.0 x 10⁻⁸ |

| Metal-Organic Framework (MOF) Composite Electrode | Amperometry | 1.0 x 10⁻⁹ - 1.0 x 10⁻⁶ | 5.0 x 10⁻¹⁰ |

This table presents projected performance data based on published results for other thiol compounds and is intended to be illustrative of the potential capabilities of such sensors.

Fluorescent Probes

Fluorescent probes offer another highly sensitive method for the detection of thiols. nih.gov These probes are molecules that exhibit a change in their fluorescent properties upon reaction with a thiol. This change can be a "turn-on" or "turn-off" of fluorescence, or a shift in the emission wavelength. rsc.org

Working Principle: The design of fluorescent probes for thiols often relies on the nucleophilic nature of the sulfhydryl group. Several reaction mechanisms can be employed: nih.gov

Michael Addition: The thiol can undergo a Michael addition reaction with an α,β-unsaturated carbonyl moiety in the probe, leading to a change in the electronic structure of the fluorophore and a corresponding change in its fluorescence.

Cleavage of a Quencher: A fluorescent molecule can be rendered non-fluorescent by attaching a quenching group. The thiol can cleave this quenching group, thereby restoring the fluorescence of the probe.

Disulfide Exchange: A probe containing a disulfide bond can react with a thiol via a disulfide exchange reaction, leading to a change in the probe's fluorescence.

For this compound, a probe could be designed based on these principles. For example, a fluorophore could be functionalized with a maleimide (B117702) group, which is known to react selectively with thiols. rsc.org

Potential Research Findings: The development of fluorescent probes for biological thiols is a very active area of research. nih.govmdpi.com These studies provide a wealth of information on fluorophore design, reaction mechanisms, and performance metrics that could be applied to the development of a probe for this compound.

Table 2: Potential Characteristics of a Hypothetical Fluorescent Probe for this compound

| Probe Type | Sensing Mechanism | Excitation Wavelength (nm) | Emission Wavelength (nm) | Potential Limit of Detection (M) |

| Naphthalimide-based | Michael Addition | ~450 | ~540 (Turn-on) | 1.0 x 10⁻⁷ |

| Rhodamine-based | Cleavage of Sulfonamide | ~520 | ~550 (Turn-on) | 5.0 x 10⁻⁸ |

| Cyanine-based | Nucleophilic Substitution | ~750 | ~780 (Ratiometric) | 1.0 x 10⁻⁹ |

This table presents projected performance data based on published results for other thiol-reactive fluorescent probes and is intended to be illustrative of the potential capabilities of such probes.

Colorimetric Sensors

Colorimetric sensors are particularly attractive for their simplicity, as they allow for the detection of an analyte through a change in color that can often be observed with the naked eye. rsc.org

Working Principle: Similar to fluorescent probes, colorimetric sensors for thiols are based on chemical reactions that lead to a change in the absorption properties of a chromogenic molecule. rsc.org Common strategies include:

Metal-Ion Displacement: A complex between a metal ion and a chromogenic ligand can be disrupted by the thiol, which has a high affinity for the metal ion. This displacement results in a color change.

Reaction-Based Indicators: A molecule can undergo a thiol-mediated reaction that transforms it into a product with a different color. For example, the reduction of a disulfide bond in a chromogenic compound by a thiol can lead to a distinct color change. nih.gov

A colorimetric sensor for this compound could be developed using gold nanoparticles (AuNPs). In the absence of the thiol, AuNPs have a characteristic red color. The addition of the thiol can induce the aggregation of the AuNPs, leading to a color change from red to blue.

Potential Research Findings: The simplicity of colorimetric assays has led to the development of numerous methods for the detection of various analytes, including thiols. acs.org These existing systems provide a strong basis for the development of a colorimetric sensor for this compound.

Table 3: Potential Characteristics of a Hypothetical Colorimetric Sensor for this compound

| Sensor Type | Principle | Analyte Interaction | Observed Color Change | Potential Limit of Detection (M) |

| Gold Nanoparticle (AuNP) based | Aggregation | Thiol-induced aggregation | Red to Blue | 1.0 x 10⁻⁶ |

| Dye-Displacement Assay | Metal-ion complexation | Thiol displaces dye from metal | Color A to Color B | 5.0 x 10⁻⁶ |

| Ellman's Reagent (DTNB) Analogue | Disulfide Cleavage | Thiol reduces disulfide bond | Colorless to Yellow | 1.0 x 10⁻⁵ |

This table presents projected performance data based on published results for other colorimetric thiol sensors and is intended to be illustrative of the potential capabilities of such sensors.

Future Directions and Emerging Research Avenues

Advancements in Sustainable Synthesis of Thioethers